molecular formula C10H8F3NO2 B11775432 2-Methyl-6-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-4(2H)-one CAS No. 1956319-95-1

2-Methyl-6-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-4(2H)-one

Cat. No.: B11775432
CAS No.: 1956319-95-1
M. Wt: 231.17 g/mol
InChI Key: PSEJUENJDXHRMO-UHFFFAOYSA-N
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Description

2-Methyl-6-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-4(2H)-one is a compound that belongs to the class of benzoxazines. Benzoxazines are known for their unique properties and applications in various fields, including materials science and pharmaceuticals. The trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-4(2H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the trifluoromethylation of a benzoxazine precursor using trifluoromethylating agents. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as copper or silver salts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-4(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazines .

Scientific Research Applications

2-Methyl-6-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-4(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-6-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-4(2H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its ability to interact with biological molecules, potentially inhibiting or activating specific enzymes or receptors. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group in 2-Methyl-6-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-4(2H)-one makes it unique compared to other benzoxazines.

Properties

CAS No.

1956319-95-1

Molecular Formula

C10H8F3NO2

Molecular Weight

231.17 g/mol

IUPAC Name

2-methyl-6-(trifluoromethyl)-1,2-dihydro-3,1-benzoxazin-4-one

InChI

InChI=1S/C10H8F3NO2/c1-5-14-8-3-2-6(10(11,12)13)4-7(8)9(15)16-5/h2-5,14H,1H3

InChI Key

PSEJUENJDXHRMO-UHFFFAOYSA-N

Canonical SMILES

CC1NC2=C(C=C(C=C2)C(F)(F)F)C(=O)O1

Origin of Product

United States

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